molecular formula C16H24N6O4 B14793110 beta-[[2-[[5-[(Aminoiminomethyl)amino]-1-oxopentyl]amino]acetyl]amino]-3-pyridinepropanoic acid

beta-[[2-[[5-[(Aminoiminomethyl)amino]-1-oxopentyl]amino]acetyl]amino]-3-pyridinepropanoic acid

Cat. No.: B14793110
M. Wt: 364.40 g/mol
InChI Key: RUCJCNYUGIDSER-UHFFFAOYSA-N
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Description

Beta-Alanine, N-[N-[5-[(aminoiminomethyl)amino]-1-oxopentyl]glycyl]-3-(3-pyridinyl)-: is a complex organic compound that plays a significant role in various biochemical processes. It is a derivative of beta-alanine, an amino acid that is not incorporated into proteins but is crucial for the synthesis of carnosine, a dipeptide that buffers acid in muscles and enhances exercise performance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, N-[N-[5-[(aminoiminomethyl)amino]-1-oxopentyl]glycyl]-3-(3-pyridinyl)- typically involves multi-step organic reactionsThe final steps involve the addition of the aminoiminomethyl group and the oxopentyl chain under controlled conditions to ensure the correct configuration and purity of the compound .

Industrial Production Methods: Industrial production of this compound may involve the use of automated synthesizers and reactors to scale up the process. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoiminomethyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the oxopentyl chain, converting the keto group to a hydroxyl group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .

Biology: In biological research, the compound is studied for its role in cellular metabolism and signaling. It is particularly important in the study of muscle physiology and the mechanisms of fatigue and recovery .

Medicine: In medicine, the compound is investigated for its potential therapeutic applications. It has been shown to enhance muscle performance and delay fatigue, making it a candidate for the treatment of muscle-related disorders .

Industry: In the industrial sector, the compound is used in the formulation of dietary supplements and performance enhancers. Its ability to increase carnosine levels in muscles makes it popular among athletes and fitness enthusiasts .

Mechanism of Action

The primary mechanism of action of beta-Alanine, N-[N-[5-[(aminoiminomethyl)amino]-1-oxopentyl]glycyl]-3-(3-pyridinyl)- involves its conversion to carnosine in the body. Carnosine acts as a buffer, neutralizing the acid produced during high-intensity exercise and preventing muscle fatigue. The compound also interacts with various molecular targets and pathways, including the regulation of calcium ions in muscle cells and the modulation of oxidative stress .

Comparison with Similar Compounds

    Alpha-Alanine: Unlike beta-alanine, alpha-alanine is incorporated into proteins and plays a different role in metabolism.

    Histidine: This amino acid combines with beta-alanine to form carnosine but has distinct functions in protein synthesis and enzyme activity.

    Carnosine: The direct product of beta-alanine and histidine, carnosine has similar buffering properties but is less effective when taken directly as a supplement.

Uniqueness: Beta-Alanine, N-[N-[5-[(aminoiminomethyl)amino]-1-oxopentyl]glycyl]-3-(3-pyridinyl)- is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its ability to enhance muscle performance and delay fatigue sets it apart from other similar compounds.

Properties

Molecular Formula

C16H24N6O4

Molecular Weight

364.40 g/mol

IUPAC Name

3-[[2-[5-(hydrazinylmethylideneamino)pentanoylamino]acetyl]amino]-3-pyridin-3-ylpropanoic acid

InChI

InChI=1S/C16H24N6O4/c17-21-11-19-6-2-1-5-14(23)20-10-15(24)22-13(8-16(25)26)12-4-3-7-18-9-12/h3-4,7,9,11,13H,1-2,5-6,8,10,17H2,(H,19,21)(H,20,23)(H,22,24)(H,25,26)

InChI Key

RUCJCNYUGIDSER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(CC(=O)O)NC(=O)CNC(=O)CCCCN=CNN

Origin of Product

United States

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